Antifungal Potency Advantage of the 1,2,4-Triazol-3-ylthio Scaffold over Fluconazole Against Candida albicans
The 1,2,4-triazol-3-ylthio scaffold, which is the core structural motif of the target compound, has been demonstrated to confer significantly enhanced antifungal potency compared to fluconazole. In a direct head-to-head study, the aryl-1,2,4-triazol-3-ylthio analogues of fluconazole (ATTAF-1 and ATTAF-2) exhibited geometric mean MICs of 0.21 μg/mL and 0.22 μg/mL, respectively, against 21 clinical Candida albicans isolates, while fluconazole had a geometric mean MIC of 2 μg/mL [1]. This represents an approximate 9- to 10-fold improvement in potency.
| Evidence Dimension | In vitro antifungal activity (geometric mean MIC) |
|---|---|
| Target Compound Data | Geometric mean MIC = 0.21–0.22 μg/mL for ATTAF-1 and ATTAF-2 (compounds containing the 1,2,4-triazol-3-ylthio scaffold) |
| Comparator Or Baseline | Fluconazole: geometric mean MIC = 2 μg/mL |
| Quantified Difference | Approximately 9- to 10-fold lower geometric mean MIC vs. fluconazole |
| Conditions | CLSI M27-A3 microdilution method; 21 clinical Candida albicans isolates; 48 h incubation at 35°C |
Why This Matters
The 1,2,4-triazol-3-ylthio pharmacophore confers a substantial potency advantage over fluconazole, making compounds built on this scaffold, including the target compound, attractive starting points for antifungal lead optimization programs.
- [1] Fakhim, H., Emami, S., Vaezi, A., Hashemi, S. M., Faeli, L., Diba, K., ... & Badali, H. (2017). In Vitro Activities of Novel Azole Compounds ATTAF-1 and ATTAF-2 against Fluconazole-Susceptible and -Resistant Isolates of Candida Species. Antimicrobial Agents and Chemotherapy, 61(1), e01106-16. View Source
